TM5441

Descripción general

Descripción

TM5441 is an orally bioavailable inhibitor of plasminogen activator inhibitor 1 (PAI-1), a serine-protease inhibitor involved in thrombosis. It decreases survival of HT1080, HCT116, Daoy, MDA-MB-231, and Jurkat cancer cells with IC50 values ranging from 13.9 to 51.1 µM. This compound inhibits branching of human umbilical vein endothelial cells (HUVECs) in a vasculature assay in vitro when used at a concentration of 50 µM but does not affect HUVEC survival or apoptosis. It also disrupts tumor vasculature in HT1080 and HCT116 mouse xenograft models when used at a dose of 20 mg/kg per day. This compound prevents hypertension and cardiac hypertrophy and reduces periaortic fibrosis induced by L-NAME. It protects against high-fat diet-induced non-alcoholic fatty liver disease (NAFLD) in mice when administered concurrently with a high-fat diet or after glucose tolerance has developed. This compound also increases median lifespan by 4-fold and reduces signs of senescence in Klotho-deficient mice, a mouse model of aging.

TM-5441, also known as EBP 883 and BMS-790052, is a potent plasminogen activator inhibitor-1 (PAI-1). TM-5441 inhibits several tumor cell lines with IC50 values between 9.7 and 60.3 μM. This compound protects against high-fat diet-induced obesity and adipocyte injury in mice.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis de TM 5441 implica múltiples pasos, comenzando con la preparación de la estructura central, que incluye un derivado del ácido benzoico. Los pasos clave incluyen:

Formación del núcleo del ácido benzoico: La síntesis comienza con la cloración de un derivado del ácido benzoico para introducir un átomo de cloro en la posición deseada.

Reacción de amidación: El ácido benzoico clorado luego se somete a una reacción de amidación con una amina apropiada para formar el enlace amida.

Formación de éter: El siguiente paso implica la formación de un enlace éter mediante la reacción de la amida con un derivado de alcohol apropiado.

Modificaciones finales:

Métodos de producción industrial

La producción industrial de TM 5441 sigue rutas sintéticas similares, pero se optimiza para la producción a gran escala. Esto implica el uso de reacciones de alto rendimiento, técnicas de purificación eficientes y medidas estrictas de control de calidad para garantizar la pureza y la consistencia del producto final .

Análisis De Reacciones Químicas

Tipos de reacciones

TM 5441 se somete a varias reacciones químicas, que incluyen:

Oxidación: TM 5441 puede sufrir reacciones de oxidación, particularmente en el anillo de furano, lo que lleva a la formación de derivados oxidados.

Reducción: Las reacciones de reducción pueden ocurrir en los enlaces amida y éter, lo que resulta en la formación de productos reducidos.

Sustitución: El átomo de cloro en TM 5441 puede sustituirse con otros grupos funcionales a través de reacciones de sustitución nucleófila.

Reactivos y condiciones comunes

Oxidación: Se pueden utilizar agentes oxidantes comunes como el peróxido de hidrógeno o el permanganato de potasio en condiciones suaves.

Reducción: Los agentes reductores como el hidruro de aluminio y litio o el borohidruro de sodio se utilizan normalmente.

Sustitución: Se pueden utilizar nucleófilos como aminas o tioles para reacciones de sustitución.

Principales productos formados

Los principales productos formados a partir de estas reacciones incluyen derivados oxidados, formas reducidas de TM 5441 y análogos sustituidos con varios grupos funcionales .

Aplicaciones Científicas De Investigación

Obesity and Metabolic Disorders

Key Findings:

- Weight Loss : Mice treated with TM5441 showed a statistically significant reduction in weight gain after 16 weeks compared to those not receiving the treatment .

- Hepatic Steatosis : Early administration of this compound prevented the progression of hepatic steatosis in mice fed a high-fat diet .

Cancer Therapeutics

This compound has demonstrated potential anti-tumor effects in various cancer models. In vivo studies using xenotransplanted mice with HT1080 and HCT116 tumors revealed that this compound induced apoptosis in tumor cells and disrupted tumor vasculature, leading to reduced tumor growth . The pharmacokinetics of this compound indicated effective plasma concentrations that correlate with its therapeutic effects.

Key Findings:

- Tumor Growth Inhibition : this compound administration resulted in increased apoptosis rates among tumor cells, although the overall impact on tumor size was not statistically significant .

- Vascular Disruption : The compound affected endothelial cell behavior in vitro, inhibiting branching in a 3D Matrigel assay, which is critical for tumor angiogenesis .

Renoprotective Effects

Recent studies have explored the renoprotective effects of this compound in models of diabetes-induced kidney injury. The compound has shown promise in preventing renal fibrosis and inflammation without triggering bleeding risks associated with other anticoagulants . This highlights its potential as a safer alternative for managing diabetic complications.

Key Findings:

- Kidney Injury Prevention : this compound exhibited protective effects against diabetic kidney injury by inhibiting fibrosis and inflammation markers .

- Safety Profile : Unlike traditional anticoagulants, this compound does not induce bleeding episodes, making it a viable option for patients with coexisting conditions .

Data Summary Table

Case Study 1: Obesity Management

Case Study 2: Cancer Treatment

A study investigating the effects of this compound on xenograft tumors revealed that treatment resulted in enhanced apoptosis rates among cancer cells. Although the reduction in tumor size was not statistically significant, the observed vascular disruption indicates potential for further development as an anti-cancer agent.

Comparación Con Compuestos Similares

Compuestos similares

TM 5611: Un análogo más nuevo con propiedades farmacocinéticas mejoradas.

Singularidad de TM 5441

Actividad Biológica

Key Mechanistic Insights:

- Inhibition of Fibrosis : TM5441 has been shown to significantly reduce extracellular matrix (ECM) accumulation and fibrosis in high-fat diet (HFD)-induced non-alcoholic fatty liver disease (NAFLD) models. It decreases mRNA levels of fibrogenic genes such as TGF-β1 and collagen IV, indicating its anti-fibrotic properties .

- Enhancement of Mitochondrial Function : In HepG2 cells, this compound treatment upregulates mitochondrial biogenesis-related genes like PGC-1α and NRF2 in the presence of TNF-α, suggesting a protective effect against inflammation-induced mitochondrial dysfunction .

- Weight Loss and Lipolysis : In obese mouse models, this compound promotes lipolysis and enhances weight loss when combined with dietary modifications. This is linked to increased expression of lipolytic enzymes in adipose tissue .

Efficacy in Preclinical Models

This compound has demonstrated significant efficacy across various preclinical models, particularly in addressing obesity-related complications and cardiovascular diseases.

Summary of Findings:

Case Studies

Several case studies have highlighted the clinical relevance of this compound's biological activity:

- Hypertensive Patients : A study indicated that this compound effectively reduced markers associated with vascular senescence and fibrosis in hypertensive animal models. The treatment did not significantly alter blood pressure but improved structural vascular changes .

- Cancer Treatment : In xenotransplanted mice with tumors, this compound treatment led to significant tumor growth inhibition and increased apoptosis rates compared to controls. Although not statistically significant, these results suggest potential benefits in cancer therapy .

Propiedades

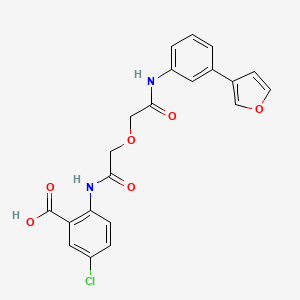

IUPAC Name |

5-chloro-2-[[2-[2-[3-(furan-3-yl)anilino]-2-oxoethoxy]acetyl]amino]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17ClN2O6/c22-15-4-5-18(17(9-15)21(27)28)24-20(26)12-30-11-19(25)23-16-3-1-2-13(8-16)14-6-7-29-10-14/h1-10H,11-12H2,(H,23,25)(H,24,26)(H,27,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGGMLMAPVODXAU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)NC(=O)COCC(=O)NC2=C(C=C(C=C2)Cl)C(=O)O)C3=COC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17ClN2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

428.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.